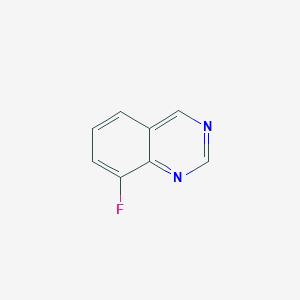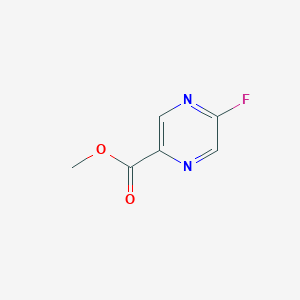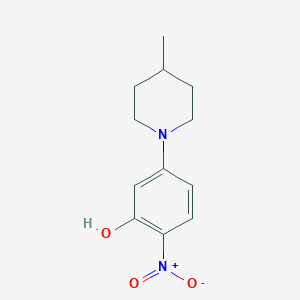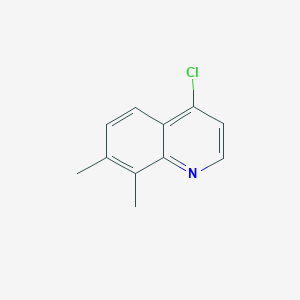
4-Chloro-7,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline compounds involves several steps, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. For example, 4-Chloro-8-methoxyquinoline was synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81% after optimizing reaction conditions (Jiang Jia-mei, 2010). Similar methodologies can be adapted for the synthesis of 4-Chloro-7,8-dimethylquinoline, suggesting the versatility and adaptability of quinoline synthesis techniques.
Molecular Structure Analysis
Molecular structure characterization techniques such as X-ray diffraction provide detailed insights into the geometry and atomic arrangement of quinoline derivatives. For instance, the crystal structure of a related compound, methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, revealed specific orientations and interactions within the molecule, such as hydrogen bonding and disorder in the methyl acetate group (J. Mague et al., 2017). Such analyses are crucial for understanding the properties and reactivity of 4-Chloro-7,8-dimethylquinoline.
Chemical Reactions and Properties
Quinoline compounds participate in various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. This versatility highlights the reactivity of the quinoline ring and its potential for further chemical modifications. For example, novel 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, demonstrating the ability to effectively substitute the chloro group for amino alcohols, leading to novel analogues (Dion B. Nemez et al., 2023).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and X-ray Diffraction Analysis : 4-Chloro-7,8-dimethylquinoline is used in the synthesis of complex compounds like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone. Its structure was examined using X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).
Pharmaceutical Research
- Anticancer Agent Development : Research has been conducted on derivatives of 4-Chloro-7,8-dimethylquinoline for their potential as anticancer agents. These derivatives have been evaluated for apoptosis induction and effectiveness in cancer models, showing significant promise in this field (Sirisoma et al., 2009).
- Antibacterial Activity : Derivatives of 4-Chloro-7,8-dimethylquinoline have shown promising activity against various bacterial strains, including Mycobacterium smegmatis (Kayirere et al., 1998).
- Antitumor Properties : Halogen-substituted derivatives of 4-Chloro-7,8-dimethylquinoline have been synthesized with the aim of creating potential antitumor agents, showing significant activity against specific types of leukemia (Lin & Loo, 1978).
Chemical Synthesis and Molecular Research
- Synthesis of Complex Quinoline Derivatives : Research in the field of chemical synthesis has explored the creation of complex quinoline derivatives from 4-Chloro-7,8-dimethylquinoline. These studies contribute to a broader understanding of the chemical properties and potential applications of these compounds (Outt et al., 1998).
Biochemical Properties and Applications
- Chloroquine Derivatives : Studies have investigated the biochemical properties of chloroquine and its derivatives, including those based on 4-Chloro-7,8-dimethylquinoline, revealing their potential therapeutic applications in managing various diseases beyond their traditional use in malaria (Njaria et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-7,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVPYRJTPJOCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589065 |
Source


|
| Record name | 4-Chloro-7,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dimethylquinoline | |
CAS RN |
181950-53-8 |
Source


|
| Record name | 4-Chloro-7,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7,8-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)



![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)
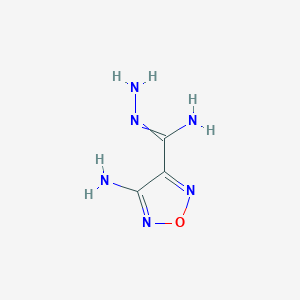

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
